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molecular formula C8H3F2NO B2990315 2,5-Difluoro-4-formylbenzonitrile CAS No. 433940-02-4

2,5-Difluoro-4-formylbenzonitrile

Cat. No. B2990315
M. Wt: 167.115
InChI Key: SDXDWNYIXPZUEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129233B2

Procedure details

2,5-Difluoro-4[(methylsulfinyl)(methylthio)methyl]benzonitrile (2.8 g, 0.0107 mol; see step (i) above) was dissolved in 100 mL of THF and 6.5 g of concentrated sulfuric acid was added. The mixture was left at room temperature for 6 days and subsequently poured into 500 mL of water. Extraction three times with diethyl ether followed and the combined ethereal phase was washed several times with water, dried (Na2SO4) and evaporated. The crude product was flash chromatographed on silica gel using heptane:EtOAc (8:2). Yield: 1.2 g (67%). The position of the formyl group was established by use of 13C NMR. The carbon signals from the fluorinated carbons at 160.1 and 158.4 respectively were doublets and not quartets, which they would have been if the formyl group had been in the 2-position.
Name
2,5-Difluoro-4[(methylsulfinyl)(methylthio)methyl]benzonitrile
Quantity
2.8 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.5 g
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:9]=[C:8]([CH:10](S(C)=O)SC)[C:7]([F:16])=[CH:6][C:3]=1[C:4]#[N:5].S(=O)(=O)(O)[OH:18].O>C1COCC1>[F:1][C:2]1[CH:9]=[C:8]([CH:10]=[O:18])[C:7]([F:16])=[CH:6][C:3]=1[C:4]#[N:5]

Inputs

Step One
Name
2,5-Difluoro-4[(methylsulfinyl)(methylthio)methyl]benzonitrile
Quantity
2.8 g
Type
reactant
Smiles
FC1=C(C#N)C=C(C(=C1)C(SC)S(=O)C)F
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
6.5 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Three
Name
Quantity
500 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
Extraction three times with diethyl ether
WASH
Type
WASH
Details
the combined ethereal phase was washed several times with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel

Outcomes

Product
Details
Reaction Time
6 d
Name
Type
Smiles
FC1=C(C#N)C=C(C(=C1)C=O)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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